Ethyl 3,3-dimethylbutanimidate
CAS No.:
Cat. No.: VC17645423
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO |
|---|---|
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | ethyl 3,3-dimethylbutanimidate |
| Standard InChI | InChI=1S/C8H17NO/c1-5-10-7(9)6-8(2,3)4/h9H,5-6H2,1-4H3 |
| Standard InChI Key | FNBBQMAXUWALJJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=N)CC(C)(C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Framework
Ethyl 3,3-dimethylbutanimidate (systematic IUPAC name: ethyl N-(3,3-dimethylbutanoyl)imidate) features a branched alkyl chain with a central imidate functional group. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol . The structure comprises:
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A 3,3-dimethylbutanoyl backbone, providing steric bulk due to the two methyl groups at the third carbon.
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An imidate ester group (-N=C-OEt), where the ethoxy group (EtO-) is bonded to the imine nitrogen.
This configuration renders the compound reactive toward nucleophiles, a property exploited in organic synthesis .
Stereochemical Considerations
Synthesis and Reaction Mechanisms
Optimization Parameters
Key factors influencing yield and purity include:
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Temperature: Reactions typically proceed at 0–5°C to minimize side reactions (e.g., hydrolysis to amides) .
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Solvent: Anhydrous conditions using dichloromethane or ether .
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Stoichiometry: Excess ethanol drives the equilibrium toward imidate formation .
Table 1: Representative Synthesis Conditions
Physicochemical Properties
Physical State and Stability
Ethyl 3,3-dimethylbutanimidate is hypothesized to exist as a colorless to pale yellow liquid at room temperature, analogous to structurally similar imidates . Its stability is contingent on storage under inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis.
Spectral Data
While experimental spectra for this specific compound are unavailable, predictive data can be inferred:
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IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O of ethoxy group).
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NMR (¹H):
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δ 1.2–1.4 ppm (triplet, -OCH₂CH₃).
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δ 1.0–1.1 ppm (singlet, -C(CH₃)₂).
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Applications in Organic Synthesis
Precursor to Amides and Amidines
Imidates like Ethyl 3,3-dimethylbutanimidate serve as versatile intermediates:
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Amidine Formation: Treatment with ammonia or primary amines produces amidines, valuable in pharmaceutical chemistry .
Orthoester Synthesis
Excess ethanol under acidic conditions converts the imidate to orthoesters, which are utilized as protecting groups for carbonyl functionalities .
Industrial and Research Relevance
Agrochemical Development
The structural motif of 3,3-dimethylbutanamide derivatives is prevalent in fungicides. For instance, diclocymet (S-2900) incorporates a cyano-substituted butanamide group synthesized via imidate intermediates . Ethyl 3,3-dimethylbutanimidate could similarly serve as a precursor for novel agrochemicals.
Pharmaceutical Intermediates
Imidates are pivotal in constructing nitrogen-containing heterocycles, which constitute >60% of small-molecule drugs. The ethoxy group in Ethyl 3,3-dimethylbutanimidate enhances solubility, facilitating reactions in polar aprotic solvents .
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